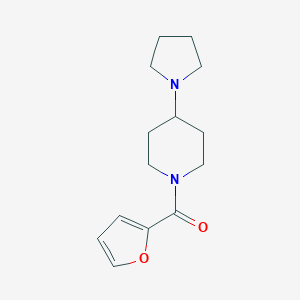methanone](/img/structure/B247255.png)
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone, also known as MPMP, is a synthetic compound that has been studied for its potential use in medicinal chemistry. It belongs to the class of piperidine compounds and has been found to have interesting pharmacological properties.
Mechanism of Action
The mechanism of action of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is not fully understood, but it has been found to have activity at the dopamine D2 receptor and the mu-opioid receptor. It has also been shown to have activity at other GPCRs, including the serotonin 5-HT2A receptor and the adrenergic alpha-1B receptor. Further studies are needed to fully elucidate the mechanism of action of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone.
Biochemical and Physiological Effects:
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a key area of the brain involved in movement and reward. [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been found to decrease the activity of the mu-opioid receptor, which is involved in the modulation of pain and reward. Additionally, [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been found to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its specificity for certain receptors, such as the dopamine D2 receptor and the mu-opioid receptor. This specificity allows researchers to study the effects of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone on these receptors without interference from other compounds. However, one limitation of using [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its potential toxicity. Further studies are needed to fully understand the safety profile of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone.
Future Directions
There are several future directions for the study of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. One direction is the further investigation of its potential use in the treatment of Parkinson's disease and drug addiction. Another direction is the study of its effects on other GPCRs, including the serotonin 5-HT2A receptor and the adrenergic alpha-1B receptor. Additionally, further studies are needed to fully elucidate the mechanism of action of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone and its safety profile.
Synthesis Methods
The synthesis of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone involves the reaction of piperidine with 3-methoxybenzyl chloride followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification through column chromatography. This method has been reported in the literature and has been used by researchers to synthesize [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone for various studies.
Scientific Research Applications
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been studied for its potential use in medicinal chemistry. It has been found to have activity as a dopamine D2 receptor agonist and has been investigated for its potential use in the treatment of Parkinson's disease. [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been studied for its potential use in the treatment of drug addiction, as it has been found to have activity at the mu-opioid receptor. Additionally, [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been investigated for its potential use as a tool compound in the study of G protein-coupled receptors (GPCRs).
properties
Product Name |
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-5-7-16(13-18)14-20-10-6-8-17(15-20)19(22)21-11-3-2-4-12-21/h5,7,9,13,17H,2-4,6,8,10-12,14-15H2,1H3 |
InChI Key |
LGXCXDNCBRGOMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
methanone](/img/structure/B247204.png)